molecular formula C21H19N5O7 B1618013 DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE CAS No. 29920-31-8

DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE

Cat. No.: B1618013
CAS No.: 29920-31-8
M. Wt: 453.4 g/mol
InChI Key: IHRACTUONPFMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE is an organic monoazo pigment known for its vibrant yellow hue. It is widely used in various applications due to its excellent lightfastness, chemical resistance, and thermal stability. This pigment is particularly valued in the coatings, plastics, and ink industries for its brilliant color and durability .

Preparation Methods

Synthetic Routes and Reaction Conditions: DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE is synthesized through a diazotization reaction followed by coupling with a benzimidazolone derivative. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a benzimidazolone derivative under controlled pH conditions to form the pigment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carried out. The pigment is then filtered, washed, and dried to obtain the final product. The process is optimized to ensure high yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

    Reduction: Under reducing conditions, the azo bond in the pigment can be cleaved, resulting in the formation of aromatic amines.

    Substitution: The pigment can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Scientific Research Applications

DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE involves its interaction with light and other chemicals. The pigment absorbs light in the visible spectrum, which gives it its characteristic yellow color. The molecular structure of the pigment, particularly the azo bond and benzimidazolone ring, plays a crucial role in its stability and color properties. The pigment’s resistance to chemical reactions is attributed to the strong conjugation and resonance stabilization within its molecular structure .

Comparison with Similar Compounds

DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE can be compared with other yellow pigments such as:

    Pigment Yellow 3 (Hansa Yellow): Known for its bright greenish-yellow color and high tinting strength.

    Pigment Yellow 138 (Quinophthalone Yellow): Noted for its high thermal stability and bright yellow color.

    Pigment Yellow 180 (Bisazo Yellow): Valued for its excellent lightfastness and chemical resistance.

Uniqueness of this compound:

This compound stands out due to its unique combination of chemical resistance, thermal stability, and vibrant color, making it a preferred choice in various industrial and scientific applications.

Properties

CAS No.

29920-31-8

Molecular Formula

C21H19N5O7

Molecular Weight

453.4 g/mol

IUPAC Name

dimethyl 5-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H19N5O7/c1-10(27)17(18(28)22-13-4-5-15-16(9-13)24-21(31)23-15)26-25-14-7-11(19(29)32-2)6-12(8-14)20(30)33-3/h4-9,17H,1-3H3,(H,22,28)(H2,23,24,31)

InChI Key

IHRACTUONPFMSI-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

29920-31-8

physical_description

DryPowde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.